molecular formula C15H24ClNO3 B4395218 2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol

2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol

Cat. No. B4395218
M. Wt: 301.81 g/mol
InChI Key: DVPNLIQFORZMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is commonly referred to as CIAMP, and it has been studied for its ability to inhibit certain enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of CIAMP involves its ability to inhibit the activity of protein kinase C and the NMDA receptor. Protein kinase C is a family of enzymes that play a key role in cell growth and signaling, and its dysregulation has been implicated in the development of cancer. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
CIAMP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and signaling, the modulation of synaptic plasticity, and the reduction of pain and inflammation. These effects are thought to be mediated by the inhibition of protein kinase C and the NMDA receptor.

Advantages and Limitations for Lab Experiments

One advantage of using CIAMP in lab experiments is its specificity for protein kinase C and the NMDA receptor. This specificity allows for the selective inhibition of these enzymes and receptors, which can help to elucidate their specific roles in cellular processes. However, one limitation of using CIAMP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CIAMP, including the development of more potent and selective inhibitors of protein kinase C and the NMDA receptor, the exploration of its potential therapeutic properties in the treatment of cancer and neurological disorders, and the investigation of its potential as a tool for studying the role of protein kinase C and the NMDA receptor in cellular processes. Additionally, further studies are needed to determine the safety and toxicity of CIAMP in vivo, which will be important for its potential clinical use.
In conclusion, CIAMP is a chemical compound that has been studied for its potential therapeutic properties in the treatment of cancer and neurological disorders. Its mechanism of action involves the inhibition of protein kinase C and the NMDA receptor, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research that hold promise for its potential clinical use.

Scientific Research Applications

CIAMP has been studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors, including protein kinase C and the N-methyl-D-aspartate (NMDA) receptor. These enzymes and receptors are involved in various cellular processes, including cell growth and signaling, and their dysregulation has been implicated in the development of cancer and neurological disorders.

properties

IUPAC Name

2-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO3/c1-10(2)20-14-7-12(16)11(6-13(14)19-5)8-17-15(3,4)9-18/h6-7,10,17-18H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPNLIQFORZMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)CNC(C)(C)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol
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2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol
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2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol
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2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol
Reactant of Route 5
2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol
Reactant of Route 6
2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol

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